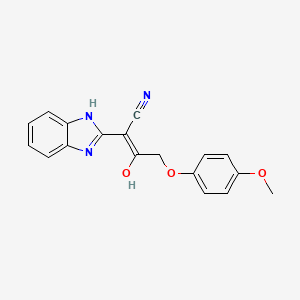
2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(4-methoxy-phenoxy)-3-oxo-butyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a methoxyphenoxy group, and a cyanide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated benzimidazole intermediate with 4-methoxyphenol.
Addition of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its structure and functional groups.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole, 2-aminobenzimidazole.
Phenoxy Compounds: Compounds like 4-methoxyphenol, 4-chlorophenoxyacetic acid.
Cyanide-Containing Compounds: Compounds like acetonitrile, benzyl cyanide.
Uniqueness
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(4-METHOXYPHENOXY)-2-OXOPROPYL CYANIDE is unique due to its combination of a benzimidazole core, a methoxyphenoxy group, and a cyanide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C18H15N3O3 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(4-methoxyphenoxy)but-2-enenitrile |
InChI |
InChI=1S/C18H15N3O3/c1-23-12-6-8-13(9-7-12)24-11-17(22)14(10-19)18-20-15-4-2-3-5-16(15)21-18/h2-9,22H,11H2,1H3,(H,20,21)/b17-14- |
Clé InChI |
JMBIECTVXNVXFW-VKAVYKQESA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















